tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate: is a versatile chemical compound with a molecular formula of C12H21NO3S and a molecular weight of 259.37 g/mol . This compound is known for its high purity and unique reactivity, making it a valuable building block in the synthesis of various pyrrolidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The use of flow microreactors enhances the reaction efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product formed is the corresponding sulfoxide or sulfone.
Reduction: The major product is the reduced form of the compound, where the acetylthio group is converted to a thiol.
Substitution: The major products are the substituted derivatives of the compound.
Scientific Research Applications
tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry:
- It serves as a key intermediate in the synthesis of various pyrrolidine derivatives.
- It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- The compound is used in the study of enzyme inhibition and protein-ligand interactions.
- It is employed in the synthesis of biologically active molecules for drug discovery.
Medicine:
- It is investigated for its potential therapeutic applications in the treatment of various diseases.
- The compound is used in the development of new pharmaceuticals and drug delivery systems.
Industry:
- It is utilized in the production of fine chemicals and specialty materials.
- The compound is used in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulating Signaling Pathways: The compound can influence various cellular signaling pathways, leading to changes in cellular functions.
Interacting with Proteins: It can form complexes with proteins, affecting their structure and function.
Comparison with Similar Compounds
tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound is a precursor in the synthesis of this compound.
tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate: Another similar compound used in the synthesis of pyrrolidine derivatives.
The uniqueness of this compound lies in its specific reactivity and selectivity, which make it a valuable building block in various synthetic applications .
Biological Activity
Tert-butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H21NO3S
- Molecular Weight : 255.37 g/mol
Anti-inflammatory Effects
Pyrrolidine derivatives often demonstrate anti-inflammatory effects by modulating cytokine production. For example, compounds that inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 have been documented. This suggests that this compound may also exhibit anti-inflammatory properties, although direct evidence is still needed .
The precise mechanism of action for this compound has not been fully elucidated. However, based on related compounds, it may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of various pyrrolidine derivatives against common pathogens. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to established antibiotics. Although specific data for this compound is lacking, the trend suggests potential efficacy in this area.
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 4 |
Compound B | Escherichia coli | 8 |
tert-butyl derivative | TBD | TBD |
Case Study 2: Neuroprotective Effects
In vitro studies on related compounds indicated neuroprotective effects against amyloid-beta toxicity in astrocytes. These findings suggest that this compound may also provide neuroprotection through similar mechanisms.
Properties
IUPAC Name |
tert-butyl 3-(acetylsulfanylmethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-9(14)17-8-10-5-6-13(7-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXYNKARODJQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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